

Introduction: The Strategic Value of a Naphthyl Building Block

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 6-Butoxynaphthalene-2-boronic acid |
| CAS No.: | 145369-28-4 |
| Cat. No.: | B131615 |

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. **6-Butoxynaphthalene-2-boronic acid** has emerged as a key intermediate, valued for its unique combination of a bulky, electron-rich naphthalene core and the versatile reactivity of the boronic acid moiety. This guide provides an in-depth exploration of its properties, synthesis, handling, and critical applications, designed for the practicing researcher and drug development professional. Its primary utility lies in palladium-catalyzed cross-coupling reactions, which enable the efficient construction of carbon-carbon bonds, a foundational process in creating complex molecular architectures for novel drug candidates and advanced materials.[1][2] The butoxy group enhances solubility and can modulate the electronic properties of the naphthalene system, making this reagent a valuable tool for fine-tuning the characteristics of target molecules.

Core Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. Verifying the identity and purity of **6-Butoxynaphthalene-2-boronic acid** is the first critical step before its use in any synthetic protocol.

Key Properties Summary

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 145369-28-4 | [3][4] |
| Molecular Formula | C ₁₄ H ₁₇ BO ₃ | [4] |
| Molecular Weight | 244.1 g/mol | [4] |
| Appearance | Typically a white to off-white solid | [5] |
| Purity | Commercially available up to 98% | [6] |
| Canonical SMILES | <chem>CCCCC1=CC2=C(C=C1)C=C(C=C2)B(O)O</chem> | [7] |

Spectroscopic Profile: An Interpretive Guide

While specific spectra should be run for each batch, the following provides an expert interpretation of the expected data based on analogous structures and foundational principles of spectroscopy.

- ¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for structural confirmation. Key expected signals include:
 - Aromatic Protons: A series of multiplets and doublets between 7.0 and 8.5 ppm, characteristic of the substituted naphthalene ring. The proton ortho to the boronic acid group will likely appear as a singlet at the most downfield position.
 - Butoxy Group Protons: A triplet corresponding to the -OCH₂- protons around 4.0 ppm, with subsequent multiplets for the internal methylene groups, and an upfield triplet for the terminal methyl group.

- B(OH)₂ Protons: A broad singlet that can vary significantly in chemical shift and may exchange with water in the solvent. Its presence is highly dependent on the solvent and sample concentration.[8]
- ¹³C NMR Spectroscopy: This provides a map of the carbon skeleton. The spectrum will show distinct signals for the ten aromatic carbons of the naphthalene core, with the carbon atom bonded to the boron (C-B) often being difficult to observe due to quadrupolar relaxation.[8] Four distinct signals are expected for the butoxy side chain.
- Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.
 - A very strong and broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the O-H stretching from the B(OH)₂ group and any associated water molecules.[8]
 - Strong peaks around 1350 cm⁻¹ are indicative of the B-O stretching vibration.[8]
 - Aromatic C=C skeletal vibrations will appear in the 1500-1610 cm⁻¹ range, while the C-O-C stretch of the butyl ether will be prominent around 1250 cm⁻¹. [8]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The monoisotopic mass is 244.127 g/mol .[7] Researchers should look for the molecular ion peak [M]⁺ or common adducts like [M+H]⁺ or [M+Na]⁺ depending on the ionization technique used.

Synthesis and Purification: A Practical Workflow

The most common laboratory-scale synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[9][10]



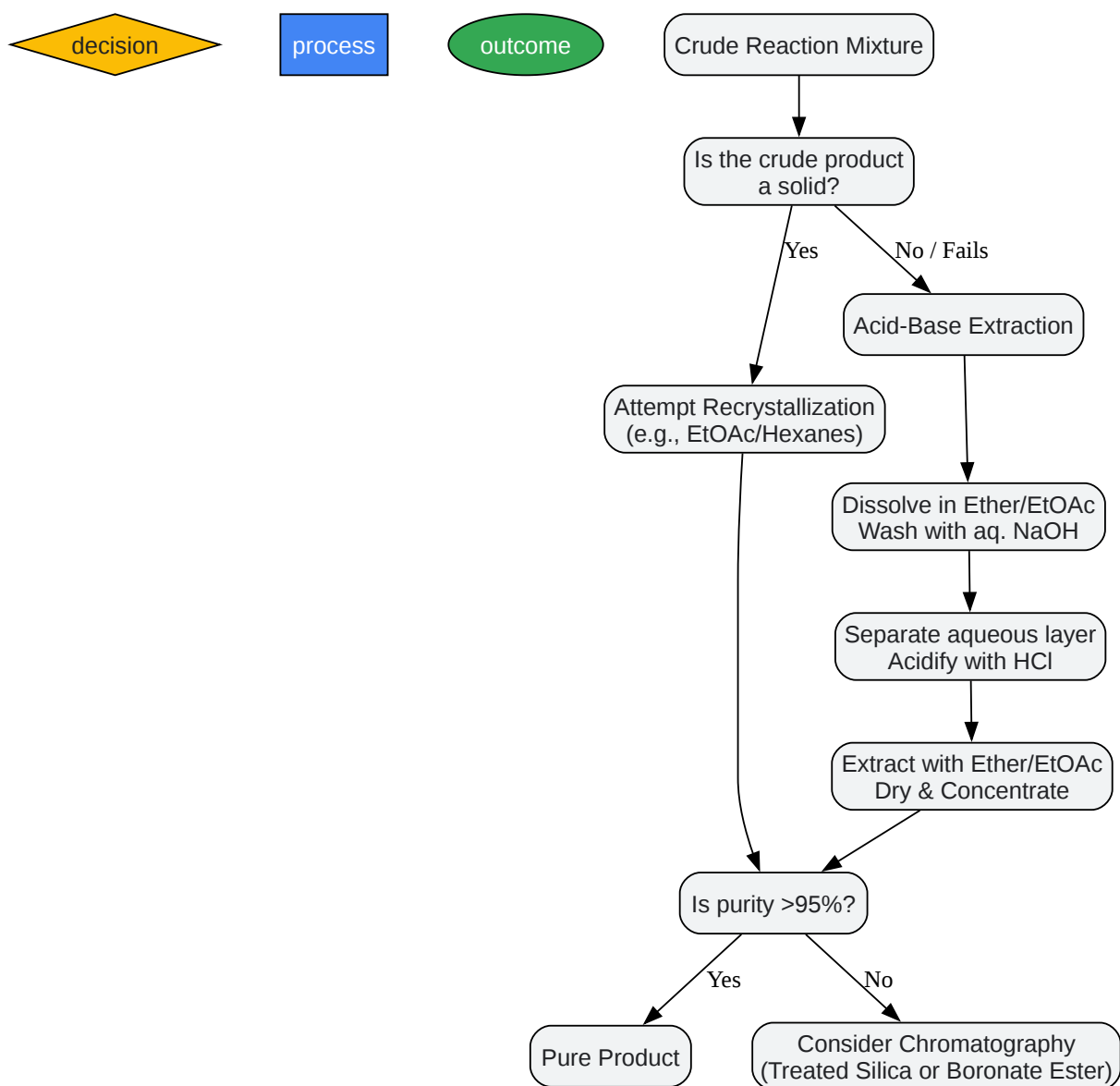
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Fig 1. General synthetic route to **6-Butoxynaphthalene-2-boronic acid**.

Causality in Purification Choices

Purifying boronic acids can be challenging and requires a nuanced approach. Simply relying on standard silica gel chromatography is often a path to low yields and frustration.^[11]

- **The Challenge with Silica Gel:** The Lewis acidic nature of the boronic acid's empty p-orbital leads to strong adsorption onto the Lewis basic silica gel surface. This can result in significant product loss and streaking during column chromatography.^{[11][12]} While methods like using boric acid-treated silica gel exist, they can have lower resolving power.^{[11][12]}
- **A More Robust Purification Workflow:** A multi-step approach is often more effective.



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Fig 2. Decision workflow for purifying aryl boronic acids.

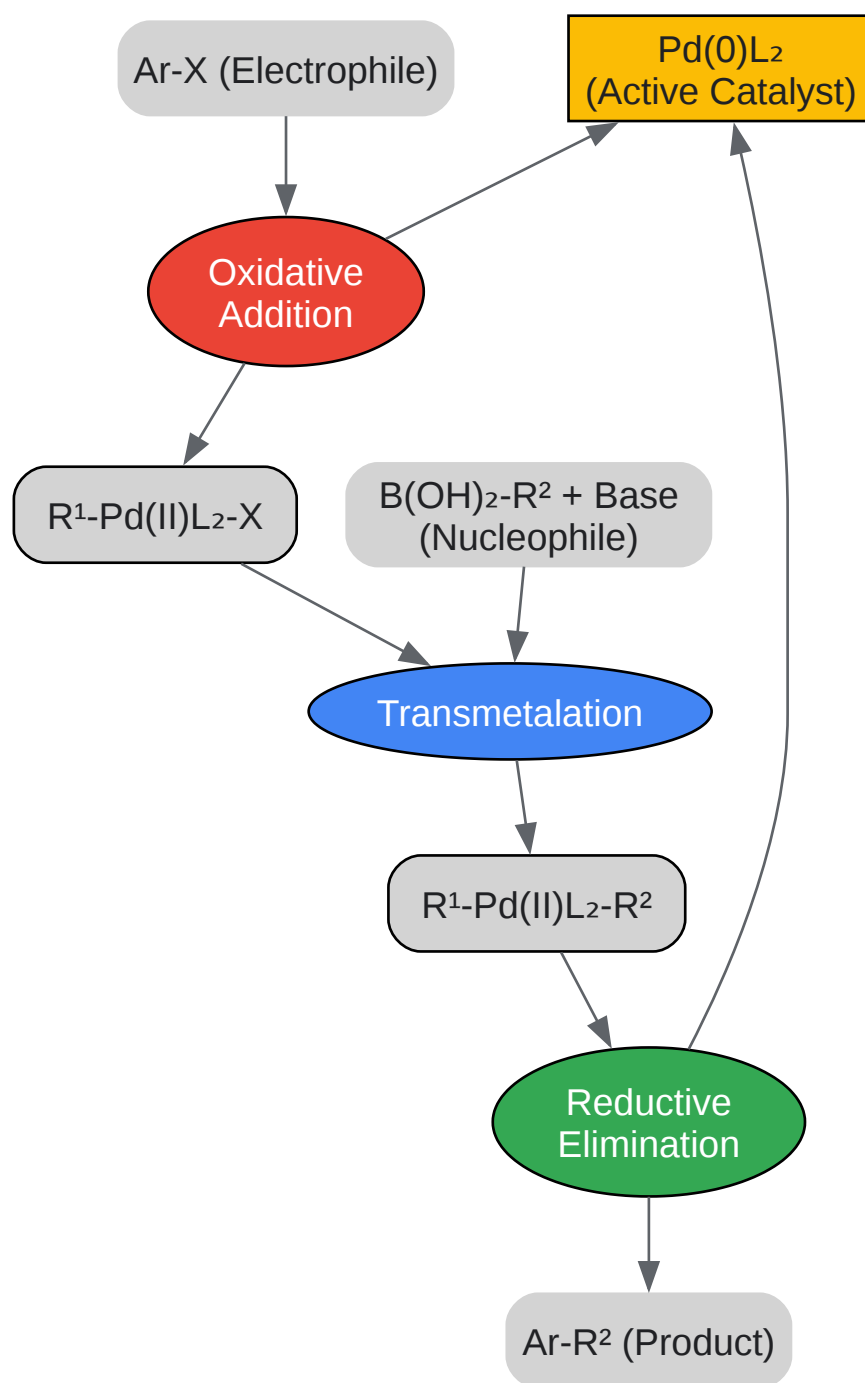
The acid-base extraction method is particularly powerful.^[13] Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base (e.g., NaOH).^[13] This salt is typically soluble in water, allowing for the removal of non-acidic organic impurities by washing with an organic solvent.^{[13][14]} Re-acidification of the aqueous layer precipitates the pure boronic acid, which can then be isolated.^[13]

Core Application: The Suzuki-Miyaura Coupling

The primary utility of **6-Butoxynaphthalene-2-boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^{[2][15]} This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.^{[1][15]}

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.



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Fig 3. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

- **Transmetalation:** The organic group (the butoxynaphthyl moiety) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[16]
- **Reductive Elimination:** The two organic partners on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for coupling **6-Butoxynaphthalene-2-boronic acid** with a generic aryl bromide.

Objective: Synthesize 2-Aryl-6-butoxynaphthalene.

Reagents & Stoichiometry:

| Reagent | M.W. | Amount | Moles | Equiv. |
|--|--------|--------|-----------------|------------|
| Aryl Bromide (Ar-Br) | - | - | 1.0 mmol | 1.0 |
| 6-Butoxynaphthalene-2-boronic acid | 244.1 | 293 mg | 1.2 mmol | 1.2 |
| Pd(PPh ₃) ₄ | 1155.6 | 35 mg | 0.03 mmol | 0.03 |
| K ₂ CO ₃ (anhydrous) | 138.2 | 415 mg | 3.0 mmol | 3.0 |
| Dioxane | - | 8 mL | - | - |

| Water | - | 2 mL | - | - |

Step-by-Step Procedure:

- **Vessel Preparation:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), **6-Butoxynaphthalene-2-boronic acid** (293 mg, 1.2 mmol),

and K_2CO_3 (415 mg, 3.0 mmol).

- Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
- Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (35 mg, 0.03 mol%). Then, add the degassed solvents: dioxane (8 mL) and water (2 mL).
- Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).
- Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
- Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (20 mL) and water (20 mL). c. Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Stability, Handling, and Storage

Boronic acids are relatively stable compared to other organometallics, but they are not indefinitely shelf-stable and require proper handling.^{[5][17]}

- Decomposition Pathways: The primary routes of decomposition are:
 - Protodeboronation: Cleavage of the C-B bond by acidic protons, replacing the boronic acid with a hydrogen atom. This is accelerated by heat and certain metal catalysts.^{[18][19]}
 - Oxidation: The C-B bond can be oxidized, particularly at physiological pH.^[20]
 - Anhydride Formation (Boroxines): Boronic acids can spontaneously dehydrate to form cyclic trimeric anhydrides called boroxines. While this often does not inhibit reactivity in

Suzuki couplings (as water is present), it changes the molecular weight and can complicate analysis.[11]

- Recommended Storage: To maximize shelf-life, **6-Butoxynaphthalene-2-boronic acid** should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), refrigerated, and protected from light.

Applications in Medicinal Chemistry

The incorporation of boron-containing compounds into drug discovery pipelines has grown significantly since the approval of bortezomib (Velcade®).[21][22] Boronic acids can act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols or serine residues in enzyme active sites.[20][22]

6-Butoxynaphthalene-2-boronic acid serves as a precursor to molecules containing the 6-butoxynaphthalene scaffold. This moiety is of interest for several reasons:

- Lipophilicity and Solubility: The butoxy chain increases the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic properties.
- Scaffold for Diverse Libraries: The naphthalene core provides a rigid, well-defined three-dimensional structure that can be further functionalized. Using Suzuki coupling, chemists can rapidly generate a library of diverse biaryl compounds for screening against biological targets.[1]

Safety and Hazard Information

As with all laboratory chemicals, proper safety precautions must be observed.

- Primary Hazards: Based on data for similar aryl boronic acids, **6-Butoxynaphthalene-2-boronic acid** should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[23][24][25][26]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound.[26]

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[24][26] Avoid formation of dust and aerosols.[26]
- First Aid:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[23]
 - Skin: Wash off with plenty of soap and water.[23][24]
 - Inhalation: Move the person to fresh air.[23]

Conclusion

6-Butoxynaphthalene-2-boronic acid is more than just a catalog chemical; it is a strategic tool for the synthesis of complex organic molecules. Its value is rooted in the predictable and powerful reactivity of the boronic acid group in Suzuki-Miyaura coupling, combined with the unique steric and electronic properties of the butoxynaphthalene scaffold. By understanding its synthesis, mastering its purification, and respecting its handling requirements, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

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